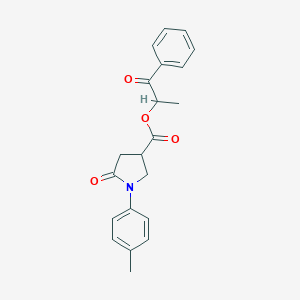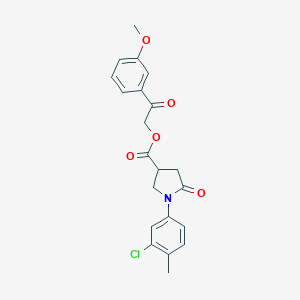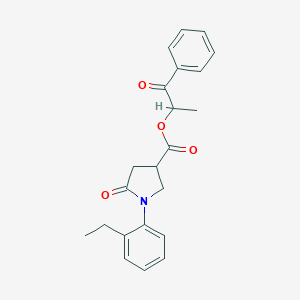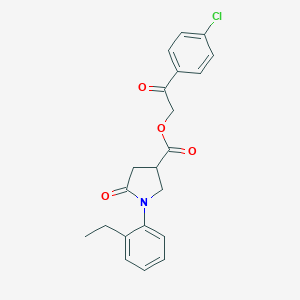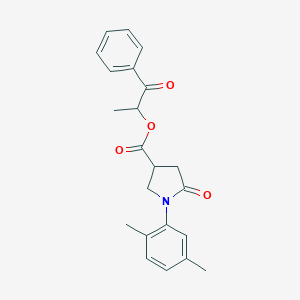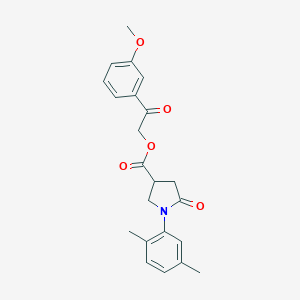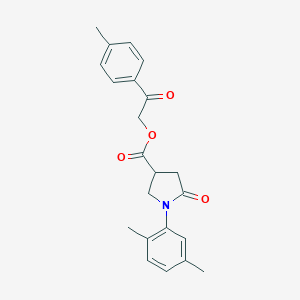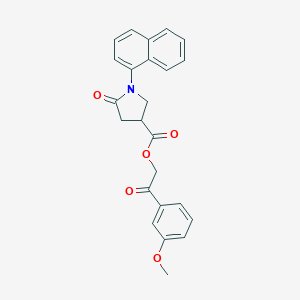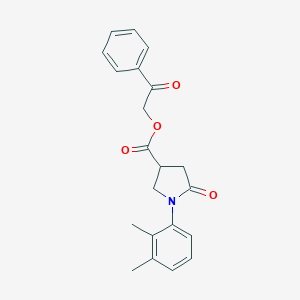
3-amino-N-(2-naphthyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-naphthyl)-N-phenylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-amino-N-(2-naphthyl)-N-phenylbenzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-amino-N-(2-naphthyl)-N-phenylbenzamide in laboratory experiments is its high yield and purity. It is also relatively easy to synthesize and can be purified using standard techniques. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-amino-N-(2-naphthyl)-N-phenylbenzamide. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on developing new synthetic methods for this compound and its analogs. Additionally, this compound could be further studied for its potential applications in the treatment of various diseases, including cancer and viral infections.
Synthesis Methods
The synthesis of 3-amino-N-(2-naphthyl)-N-phenylbenzamide involves the reaction of 2-naphthylamine and N-phenylbenzamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. The yield of the product is typically high, and the purity can be verified using spectroscopic techniques such as NMR and IR spectroscopy.
Scientific Research Applications
3-amino-N-(2-naphthyl)-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
properties
Molecular Formula |
C23H18N2O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-amino-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C23H18N2O/c24-20-10-6-9-19(15-20)23(26)25(21-11-2-1-3-12-21)22-14-13-17-7-4-5-8-18(17)16-22/h1-16H,24H2 |
InChI Key |
WOVDIEUHAMCLIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




